molecular formula C26H36AuClO2P+ B3338147 chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane CAS No. 854045-95-7

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane

Cat. No.: B3338147
CAS No.: 854045-95-7
M. Wt: 644.0 g/mol
InChI Key: PPKGSOIFMDZUMX-UHFFFAOYSA-N
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Description

Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is an organometallic compound known for its unique structure and valuable applications in catalysis. This compound features a gold(I) center coordinated with a phosphane ligand, which contributes to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane typically involves the reaction of gold(I) chloride with the corresponding phosphane ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The compound is often produced in solid form and requires careful handling due to its sensitivity to air and moisture .

Chemical Reactions Analysis

Types of Reactions

Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of other phosphane ligands or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gold(III) complexes, while substitution reactions can yield various gold(I) phosphane complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is unique due to its specific ligand structure, which provides a balance of steric and electronic effects. This balance enhances its stability and reactivity, making it a valuable tool in synthetic chemistry .

Properties

CAS No.

854045-95-7

Molecular Formula

C26H36AuClO2P+

Molecular Weight

644.0 g/mol

IUPAC Name

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium

InChI

InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1;

InChI Key

PPKGSOIFMDZUMX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au]

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Au]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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